molecular formula C19H20ClFN2O3S B4451452 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4451452
M. Wt: 410.9 g/mol
InChI Key: HVYRVOVFSKXWTF-UHFFFAOYSA-N
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Description

4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with a unique structure that includes a furan ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the furan ring and the fluorophenyl group These intermediates are then coupled using a series of reactions, including nucleophilic substitution and amide formation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
  • 4-[2-[[5-(2-Bromophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride

Uniqueness

4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

4-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S.ClH/c20-18-4-2-1-3-17(18)19-10-7-15(25-19)13-22-12-11-14-5-8-16(9-6-14)26(21,23)24;/h1-10,22H,11-13H2,(H2,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYRVOVFSKXWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride
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4-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide;hydrochloride

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